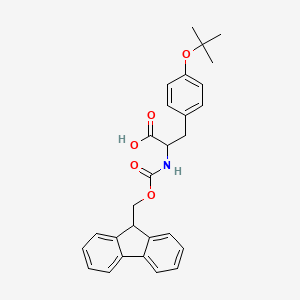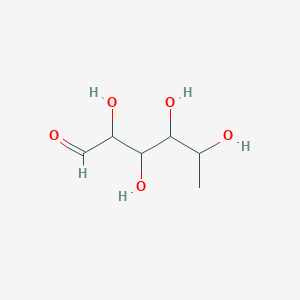
(-)-2,3-O-Isopropylidene-d-threitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-2,3-O-Isopropylidene-d-threitol: is an organic compound with a unique structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-O-Isopropylidene-d-threitol typically involves the reaction of formaldehyde with a suitable diol under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acid-Catalyzed Reaction: Using an acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring.
Base-Catalyzed Reaction: Employing a base like sodium hydroxide to promote the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, nucleophile-substituted compounds.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme reactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Industry:
Polymer Production: Used in the production of polymers and resins.
Material Science: Employed in the development of new materials with specific properties.
作用機序
The mechanism by which (-)-2,3-O-Isopropylidene-d-threitol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function. The dioxolane ring provides stability and rigidity to the molecule, affecting its overall behavior in chemical reactions.
類似化合物との比較
(-)-2,3-O-Isopropylidene-d-threitol: shares similarities with other dioxolane derivatives and hydroxymethyl compounds.
Hydroxymethylated Compounds: These compounds often exhibit enhanced pharmacodynamic and pharmacokinetic properties.
Uniqueness:
- The presence of both the hydroxymethyl group and the dioxolane ring in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
25432-12-6 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3 |
InChIキー |
INVRLGIKFANLFP-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(C(O1)CO)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)








![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)

![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)

